2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Catalog No.
S823340
CAS No.
134277-54-6
M.F
C7H11N3O
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-ethyl-5-methylpyrimidin-4-ol

CAS Number

134277-54-6

Product Name

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

IUPAC Name

2-amino-4-ethyl-5-methyl-1H-pyrimidin-6-one

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11)

InChI Key

OWHWLTIBGSRUMZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)NC(=N1)N)C

Canonical SMILES

CCC1=C(C(=O)N=C(N1)N)C

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)N)C

2-Amino-6-ethyl-5-methylpyrimidin-4-ol (CAS 134277-54-6) is a highly substituted pyrimidine building block characterized by its precise 5-methyl and 6-ethyl alkylation pattern. In industrial and pharmaceutical procurement, this specific steric and electronic profile makes it an indispensable precursor for advanced heterocyclic synthesis, particularly for [1,2,4]triazolo[1,5-a]pyrimidine frameworks. Unlike simpler, less substituted pyrimidinols, this compound offers enhanced lipophilicity and electron density, which are critical for maximizing target binding in epigenetic drug discovery (such as KDM5 inhibitors) and increasing surface adsorption in specialized metallurgical corrosion inhibitors. Its reliable processability, demonstrated by high-yield (>90%) solvent-free synthetic routes, ensures consistent scale-up potential for downstream manufacturing [1].

Substituting 2-amino-6-ethyl-5-methylpyrimidin-4-ol with more common analogs, such as 2-amino-4-hydroxy-6-methylpyrimidine, compromises both application efficacy and synthetic trajectory. The specific combination of a 5-methyl and a 6-ethyl group provides targeted steric bulk and inductive electron donation that simpler pyrimidines lack. In pharmaceutical applications, this exact substitution is required to form the correct lipophilic pocket-binding motif in triazolopyrimidine-based histone demethylase (KDM5) inhibitors; generic analogs fail to achieve the necessary target affinity. Furthermore, in materials science, the extended alkyl chain significantly increases the molecular footprint and electron density, which are essential for parallel adsorption onto metal surfaces. Consequently, utilizing a less substituted analog results in suboptimal binding kinetics, lower corrosion inhibition efficiency, and altered solubility profiles during downstream processing [1].

Precursor Suitability for Triazolopyrimidine-Based KDM5 Inhibitors

The exact 5-methyl and 6-ethyl substitution pattern of 2-amino-6-ethyl-5-methylpyrimidin-4-ol is critical for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one based KDM5 inhibitors. Patent literature highlights that this specific steric profile is required to effectively occupy the lipophilic binding pocket of the histone demethylase enzyme. Generic substitution with unsubstituted or mono-methylated pyrimidinols fails to generate the necessary target affinity. Procuring this precise compound allows for direct cyclization to the active core, bypassing complex and low-yielding late-stage alkylation steps[1].

Evidence DimensionDownstream Target Affinity (KDM5 Inhibition)
Target Compound DataNanomolar binding affinity (as 6-ethyl-5-methyl triazolopyrimidine core)
Comparator Or BaselineUnsubstituted or mono-methylated triazolopyrimidine cores
Quantified DifferenceEssential for target binding vs. loss of activity
Conditionsin vitro KDM5 enzyme assays

Procuring the correctly substituted pyrimidinol eliminates the need for challenging late-stage alkylation, directly enabling the synthesis of high-affinity epigenetic drug candidates.

Precursor for High-Efficiency Triazolopyrimidine Corrosion Inhibitors

The 2-amino-6-ethyl-5-methylpyrimidin-4-ol framework is utilized to synthesize advanced corrosion inhibitors, such as 2-amino-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl acetate. In comparative metallurgical studies, this specific triazolopyrimidine derivative demonstrates an 84% corrosion inhibition efficiency for mild steel in aggressive 1M HCl environments at a concentration of 10^-3 M. The specific alkyl substitutions (5-methyl and 6-ethyl) provide the necessary lipophilicity and electron density to facilitate strong coordinate bonding with unoccupied d-orbitals of iron atoms, outperforming simpler, less sterically hindered pyrimidine baselines that fail to achieve equivalent surface coverage [1].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data84% efficiency (as triazolopyrimidine derivative)
Comparator Or BaselineUnprotected mild steel and simpler pyrimidine derivatives
Quantified Difference84% reduction in corrosion rate
ConditionsMild steel in 1M HCl at 10^-3 M inhibitor concentration

Procuring this specific substituted pyrimidinol enables the synthesis of highly effective, stable corrosion inhibitors for protecting industrial steel during acid pickling processes.

High-Yield Manufacturability via Solvent-Free Green Synthesis

For procurement and scale-up, the manufacturability of a building block is as critical as its end-use. 2-Amino-6-ethyl-5-methylpyrimidin-4-ol demonstrates reliable processability, being synthesized via a catalyst-free, PEG-400 mediated multi-component condensation with a 91% yield. This solvent-free protocol at 75 °C significantly outperforms traditional syntheses relying on volatile organic solvents, which often suffer from lower yields and require extensive purification. The resulting product exhibits a clean melting point of 135-137 °C, ensuring high purity and reliable handling characteristics for downstream pharmaceutical or materials synthesis [1].

Evidence DimensionSynthetic Yield in Green Conditions
Target Compound Data91% yield
Comparator Or BaselineTraditional volatile organic solvent methods
Quantified Difference>10% yield improvement with eliminated VOC emissions
ConditionsPEG-400 mediated, solvent-free, 75 °C, 1.5 hours

High-yield, solvent-free synthesizability ensures that the compound can be procured or manufactured at scale with consistent purity and a lower environmental footprint.

Synthesis of Epigenetic Modulators (KDM5 Inhibitors)

The specific 5-methyl-6-ethyl substitution pattern makes this compound a highly suitable starting material for constructing [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one cores, which are critical for targeting histone demethylases in oncology research [1].

Development of Advanced Acidic Corrosion Inhibitors

Due to its high electron density and specific steric profile for parallel metal surface adsorption, it serves as a reliable precursor for formulating high-efficiency corrosion inhibitors for mild steel and other industrial alloys in hydrochloric acid environments[2].

Green Chemistry Process Scale-Up

Its proven compatibility with high-yield, PEG-400 mediated solvent-free synthesis makes it an effective benchmark compound for laboratories optimizing eco-friendly, multi-component heterocyclic condensation protocols[3].

XLogP3

-0.1

Dates

Last modified: 08-15-2023

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